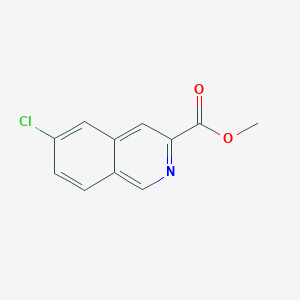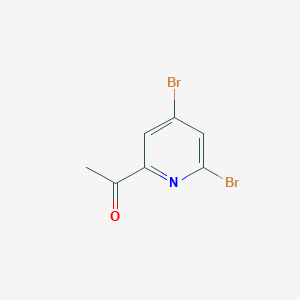
1-(4,6-Dibromopyridin-2-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dibromopyridin-2-YL)ethanone is a chemical compound with the molecular formula C₇H₅Br₂NO and a molecular weight of 278.93 g/mol It is a derivative of pyridine, characterized by the presence of two bromine atoms at positions 4 and 6 on the pyridine ring and an ethanone group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4,6-Dibromopyridin-2-YL)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-acetylpyridine. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4,6-Dibromopyridin-2-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4,6-Dibromopyridin-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4,6-Dibromopyridin-2-YL)ethanone involves its interaction with specific molecular targets. The bromine atoms and the ethanone group play crucial roles in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with target molecules, influencing various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromopyridin-2-YL)ethanone: Lacks one bromine atom compared to 1-(4,6-Dibromopyridin-2-YL)ethanone.
2,6-Dibromopyridine: Similar bromination pattern but lacks the ethanone group.
4,6-Dibromo-2-methylpyridine: Similar structure with a methyl group instead of an ethanone group.
Uniqueness: this compound is unique due to the presence of both bromine atoms and the ethanone group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Eigenschaften
IUPAC Name |
1-(4,6-dibromopyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c1-4(11)6-2-5(8)3-7(9)10-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTPLSHWCQDKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
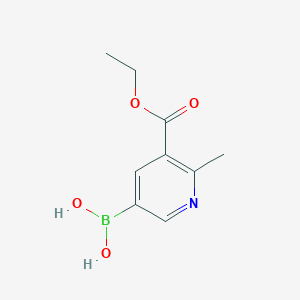
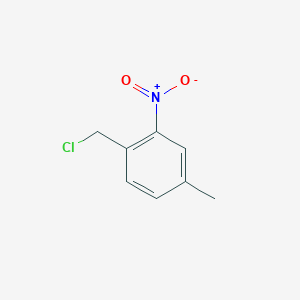
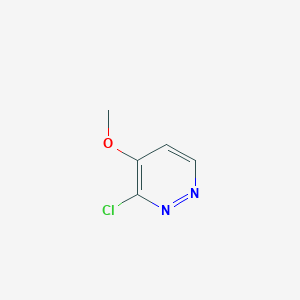
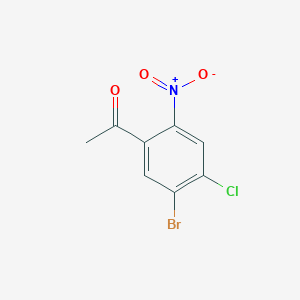
![4-Chlorothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B8052721.png)
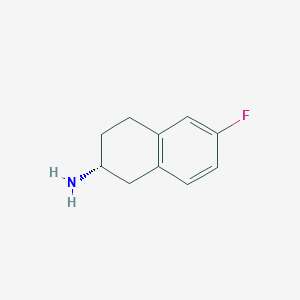
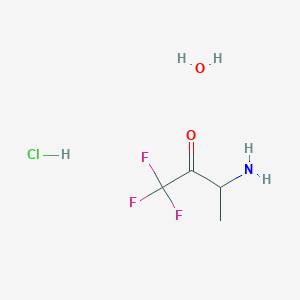
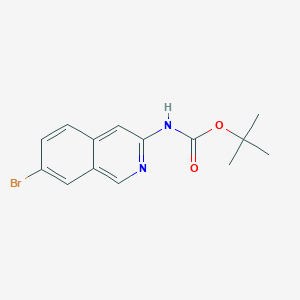
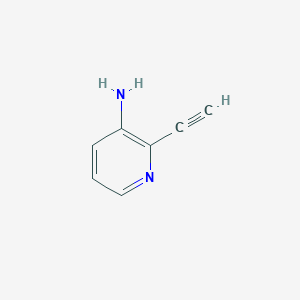
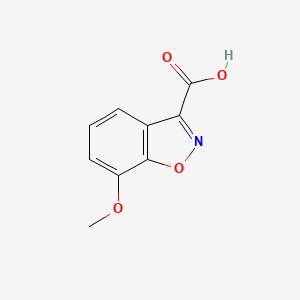
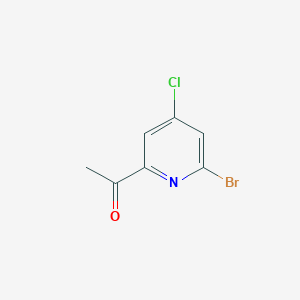
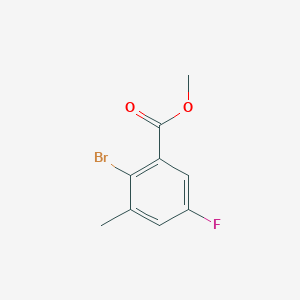
![6-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B8052785.png)
